LCS3 Exhibits Dual GSR/TXNRD1 Inhibition with Comparable Micromolar Potency, Unlike Auranofin and TRi-1 Which Preferentially Target TXNRD1
LCS3 is a dual inhibitor of GSR and TXNRD1 with IC₅₀ values of 3.3 µM and 3.8 µM, respectively [1]. In contrast, auranofin is a potent TXNRD1 inhibitor (IC₅₀ = 0.2 µM) but does not significantly inhibit GSR at comparable concentrations [2]. Similarly, TRi-1 is a highly potent and specific TXNRD1 inhibitor (IC₅₀ = 12 nM) with minimal GSR inhibition [3]. 2-AAPA inhibits both GR and TrxR but with approximately 2-fold lower potency for each (IC₅₀ = 6.7 µM and 8.7 µM, respectively) [4]. The dual, balanced inhibition of GSR and TXNRD1 by LCS3 is unique among these comparators.
| Evidence Dimension | Enzyme Inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | GSR: 3.3 µM; TXNRD1: 3.8 µM |
| Comparator Or Baseline | Auranofin: TXNRD1 ~0.2 µM (GSR not significant); TRi-1: TXNRD1 0.012 µM (GSR minimal); 2-AAPA: GR 6.7 µM, TrxR 8.7 µM |
| Quantified Difference | LCS3 uniquely balances dual inhibition at 3.3-3.8 µM; Auranofin is TXNRD1-selective; TRi-1 is highly TXNRD1-selective; 2-AAPA is less potent for both targets |
| Conditions | In vitro enzymatic assays using purified proteins |
Why This Matters
Dual inhibition of GSR and TXNRD1 is essential for inducing robust oxidative stress in LUAD cells; single-pathway inhibitors may allow compensatory antioxidant responses.
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